2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline
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Overview
Description
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline typically involves multiple steps, starting from readily available precursors. One common approach is to use a Friedel-Crafts alkylation reaction to introduce the cyclohexenyl group onto the phenyl ring. This is followed by a nucleophilic substitution reaction to attach the methoxy group. The final step involves the formation of the aniline derivative through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reactions, and solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth. The compound’s effects are mediated through the modulation of signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-isopropenylphenol: Similar in structure but lacks the methoxy and aniline groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares the methoxy and phenyl groups but differs in the position and type of substituents.
Uniqueness
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17(2)19-11-9-18(10-12-19)16-24-22-15-21(13-14-23(22)25-3)20-7-5-4-6-8-20/h4-9,13-15,19,24H,1,10-12,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLVKWOKRTLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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